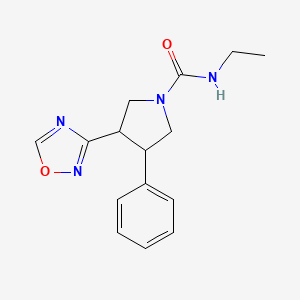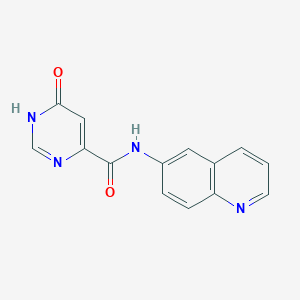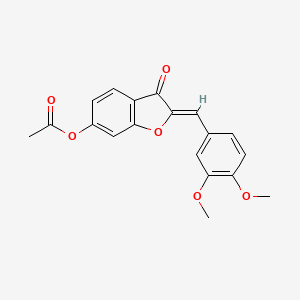
N-éthyl-3-(1,2,4-oxadiazol-3-yl)-4-phénylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Applications De Recherche Scientifique
N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activity and potential as a lead compound for drug development.
Medicine: The compound is explored for its therapeutic potential in treating various diseases and conditions.
Industry: Its applications in industrial processes, such as catalysis and material science, are also being studied.
Mécanisme D'action
Target of Action
N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide is a microbiocidal oxadiazole derivative . It is primarily used as a pesticide, especially as a fungicide . The compound targets phytopathogenic microorganisms, preferably fungi .
Mode of Action
It is known that oxadiazole derivatives have microbiocidal activity . They are used in agriculture or horticulture for controlling or preventing infestation of plants, harvested food crops, seeds, or non-living materials by phytopathogenic microorganisms .
Biochemical Pathways
It is known that oxadiazole derivatives can disrupt the normal functioning of phytopathogenic microorganisms .
Result of Action
The primary result of the action of N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide is the control or prevention of infestation by phytopathogenic microorganisms . This contributes considerably to keeping young cereal stands healthy, which increases, for example, the winter survival of the cereal seed treated, and also safeguards quality and yield .
Action Environment
The action, efficacy, and stability of N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide can be influenced by various environmental factors. These factors could include the specific conditions in which the compound is applied, such as the type of crop, the presence of other microorganisms, and the physical and chemical conditions of the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the oxadiazole ring, followed by the introduction of the phenyl group and the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide include other oxadiazole derivatives and pyrrolidine-based compounds. These compounds share structural similarities but may differ in their chemical and biological properties.
Uniqueness
The uniqueness of N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-2-16-15(20)19-8-12(11-6-4-3-5-7-11)13(9-19)14-17-10-21-18-14/h3-7,10,12-13H,2,8-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZURPOYEWVBXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC(C(C1)C2=NOC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2489563.png)

![N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2489565.png)
![2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2489566.png)
![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)
![Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate](/img/structure/B2489569.png)
![tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat](/img/structure/B2489570.png)
![3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2489571.png)
![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489572.png)


![5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2489580.png)

